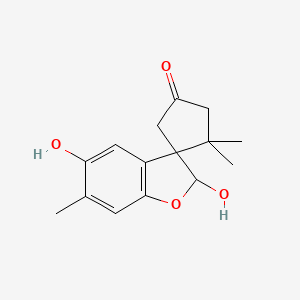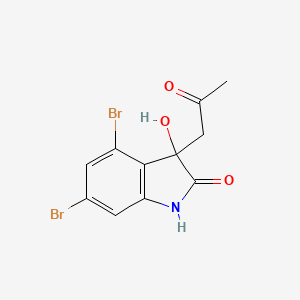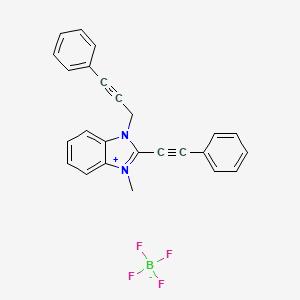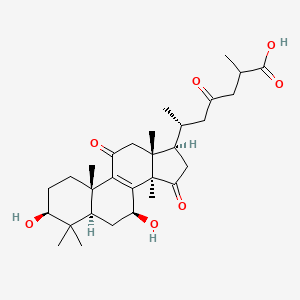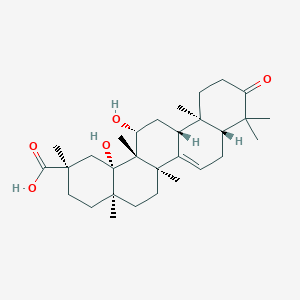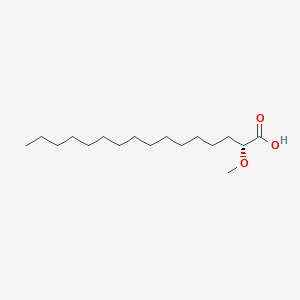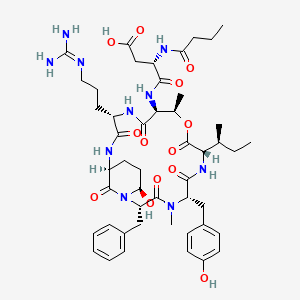
Micropeptin EI992
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Micropeptin EI992 is a natural product found in Nostoc edaphicum with data available.
Aplicaciones Científicas De Investigación
Protease Inhibition Properties
Micropeptin EI992, a trypsin inhibitor, is one of several micropeptins isolated from the cyanobacterium Microcystis aeruginosa. It has been identified for its role in inhibiting serine proteases, enzymes vital for various physiological processes. The discovery of micropeptin EI992 contributes to the understanding of natural protease inhibitors and their potential applications in drug discovery, particularly in developing treatments for conditions where protease activity is a factor (Ploutno, Shoshan, & Carmeli, 2002).
Structural and Biochemical Analysis
Research on micropeptin EI992 extends to its structural and biochemical properties. The elucidation of its structure through advanced techniques like NMR and mass spectrometry is crucial for understanding its biological function and potential therapeutic applications. These studies provide insights into the stereochemistry and molecular interactions of micropeptin EI992, aiding in the exploration of its utility in biochemical research and drug design (Gesner-Apter & Carmeli, 2009).
Applications in Drug Discovery
Micropeptin EI992, as part of the Ahp-cyclodepsipeptides family, is significant in drug discovery efforts. Its potent serine protease inhibitory properties open avenues for developing new therapeutics targeting various diseases. Research in this area focuses on understanding its molecular mode of action and exploring its potential as a lead compound in pharmaceutical development (Köcher et al., 2020).
Bioinformatics and Genetic Studies
Further research includes genetic and bioinformatics analysis of the micropeptin biosynthetic pathways. Understanding the genetic mechanisms underlying micropeptin production in cyanobacteria can lead to advancements in synthetic biology and biotechnological applications. This research also sheds light on the evolutionary aspects of non-ribosomal peptide synthetases in cyanobacteria (Nishizawa et al., 2011).
Propiedades
Nombre del producto |
Micropeptin EI992 |
|---|---|
Fórmula molecular |
C48H68N10O13 |
Peso molecular |
993.1 g/mol |
Nombre IUPAC |
(3S)-4-[[(2S,5S,8S,11R,12S,15S,18S,21R)-2-benzyl-8-[(2S)-butan-2-yl]-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-(butanoylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C48H68N10O13/c1-6-12-36(60)52-33(25-38(62)63)42(65)56-40-27(4)71-47(70)39(26(3)7-2)55-43(66)34(23-29-16-18-30(59)19-17-29)57(5)46(69)35(24-28-13-9-8-10-14-28)58-37(61)21-20-32(45(58)68)54-41(64)31(53-44(40)67)15-11-22-51-48(49)50/h8-10,13-14,16-19,26-27,31-35,37,39-40,59,61H,6-7,11-12,15,20-25H2,1-5H3,(H,52,60)(H,53,67)(H,54,64)(H,55,66)(H,56,65)(H,62,63)(H4,49,50,51)/t26-,27+,31-,32-,33-,34-,35-,37+,39-,40-/m0/s1 |
Clave InChI |
YISRXUQQIVQAHS-QYVAUQPQSA-N |
SMILES isomérico |
CCCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)[C@@H](NC1=O)CCCN=C(N)N)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)[C@@H](C)CC)C |
SMILES canónico |
CCCC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CCCN=C(N)N)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)CC)C |
Sinónimos |
micropeptin EI992 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



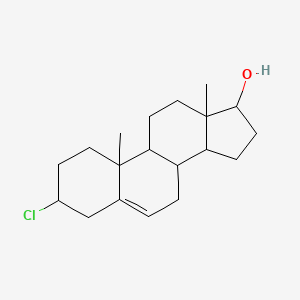
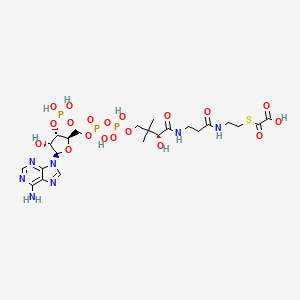
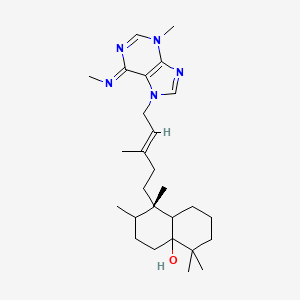
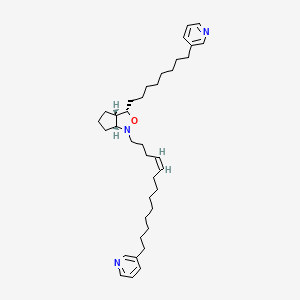
![2,2-dimethylpropanoyloxymethyl (5R,6S)-3-[[(2-amino-2-oxoethyl)-methylamino]methyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1249410.png)
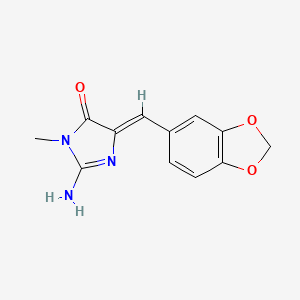
![ethyl (7S)-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate](/img/structure/B1249412.png)
![(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,9,10,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1249413.png)
